

Unraveling the Molecular Weight of C7H8CIN5: A Fundamental Calculation for Chemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(2-Chloroethyl)-9H-purin-6-amine

Cat. No.: B021332

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational step in characterization and analysis. This guide provides a concise calculation of the theoretical molecular weight for the chemical formula C7H8CIN5.

The theoretical molecular weight of a compound is the sum of the atomic weights of its constituent atoms. To calculate this for C7H8CIN5, the atomic weights of Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N) are required.

Elemental Atomic Weights

The standard atomic weights for the elements present in the compound are summarized in the table below. These values are based on the isotopic abundances found in nature.

Element	Symbol	Atomic Weight (g/mol)
Carbon	C	12.011
Hydrogen	H	1.008
Chlorine	Cl	35.45
Nitrogen	N	14.007

Calculation of Theoretical Molecular Weight

The molecular formula C7H8ClN5 indicates the number of atoms of each element in one molecule of the substance. The theoretical molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

The calculation is as follows:

$$(7 \times 12.011) + (8 \times 1.008) + (1 \times 35.45) + (5 \times 14.007) = 197.64 \text{ g/mol}$$

Summary of Molecular Weight Calculation

For clarity and ease of comparison, the quantitative data for the molecular weight calculation is presented in the following table.

Element	Symbol	Number of Atoms	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	7	12.011	84.077
Hydrogen	H	8	1.008	8.064
Chlorine	Cl	1	35.45	35.45
Nitrogen	N	5	14.007	70.035
Total		197.64		

The theoretical molecular weight of C7H8ClN5 is therefore determined to be 197.64 g/mol. This value is a critical parameter in various experimental and theoretical applications within chemical and pharmaceutical research.

Note on In-depth Technical Guide and Experimental Protocols: The calculation of theoretical molecular weight is a fundamental and straightforward process based on established atomic weights. As such, an in-depth technical guide, detailed experimental protocols for its determination, and complex signaling pathway diagrams are not applicable to this specific topic. The provided calculation and summary tables offer a complete and accurate response to the core query.

- To cite this document: BenchChem. [Unraveling the Molecular Weight of C7H8ClN5: A Fundamental Calculation for Chemical Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021332#theoretical-molecular-weight-of-c7h8cln5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com